B-Raf IN 1
Overview
Description
B-Raf IN 1 is a potent inhibitor of the B-Raf protein, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is essential for cell growth, proliferation, and differentiation. This compound is particularly significant in cancer research due to its ability to inhibit the activity of B-Raf, which is often mutated in various cancers, including melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of B-Raf IN 1 typically involves large-scale organic synthesis in controlled environments to ensure purity and consistency. The process includes rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: B-Raf IN 1 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its inhibitory activity. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include dimethyl sulfoxide (DMSO), various acids and bases, and specific catalysts that facilitate the desired chemical transformations .
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified inhibitory properties. These derivatives are often tested for their efficacy in inhibiting B-Raf activity .
Scientific Research Applications
B-Raf IN 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
B-Raf IN 1 exerts its effects by binding to the B-Raf protein and inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets in the MAPK signaling pathway, thereby blocking cell proliferation and inducing apoptosis in cancer cells with B-Raf mutations . The molecular targets involved include the B-Raf protein itself and its downstream effectors, such as MEK and ERK .
Comparison with Similar Compounds
B-Raf IN 1 is unique in its high specificity and potency as a B-Raf inhibitor. Similar compounds include:
Vemurafenib (PLX4032): Another potent B-Raf inhibitor used in the treatment of melanoma.
Dabrafenib: A selective B-Raf inhibitor with applications in cancer therapy.
Encorafenib: Known for its effectiveness in combination therapies for B-Raf mutant cancers.
Compared to these compounds, this compound offers a unique balance of potency and selectivity, making it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
N-[3-[3-[4-[(dimethylamino)methyl]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F3N5O/c1-36(2)18-19-9-11-20(12-10-19)25-17-34-37-26(13-14-33-27(25)37)21-5-4-8-24(16-21)35-28(38)22-6-3-7-23(15-22)29(30,31)32/h3-17H,18H2,1-2H3,(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJVLQNYNCDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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